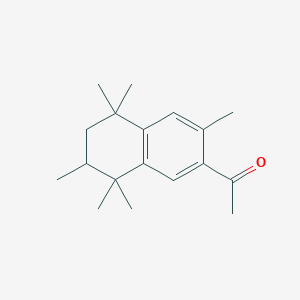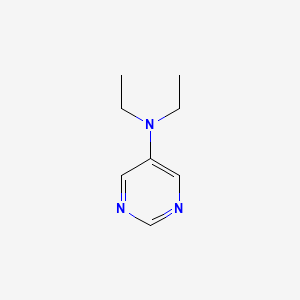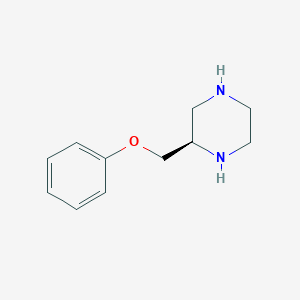
(R)-2-(Phenoxymethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Phenoxymethyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The ®-enantiomer of 2-(Phenoxymethyl)piperazine is particularly significant due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Phenoxymethyl)piperazine typically involves the reaction of ®-2-chloromethylphenol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(Phenoxymethyl)piperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: ®-2-(Phenoxymethyl)piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
®-2-(Phenoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, including neurological disorders and infections.
Industry: ®-2-(Phenoxymethyl)piperazine is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-2-(Phenoxymethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparación Con Compuestos Similares
2-(Phenoxymethyl)piperazine: The non-chiral version of the compound.
N-Phenylpiperazine: Another piperazine derivative with different substituents.
1-(2-Pyrimidinyl)piperazine: A piperazine derivative with a pyrimidine ring.
Uniqueness: ®-2-(Phenoxymethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted counterparts. The specific ®-enantiomer may exhibit higher potency or selectivity for certain biological targets, making it a valuable compound in drug development and research.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(2R)-2-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m1/s1 |
Clave InChI |
GBVPXQRNCFCNHS-SNVBAGLBSA-N |
SMILES isomérico |
C1CN[C@H](CN1)COC2=CC=CC=C2 |
SMILES canónico |
C1CNC(CN1)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


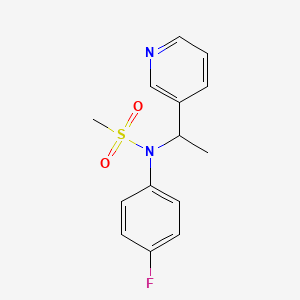
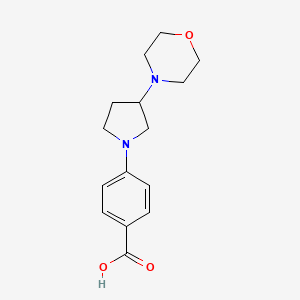
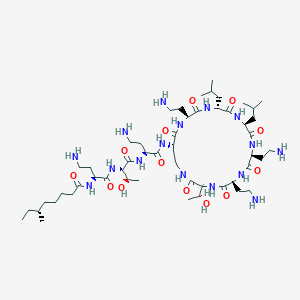
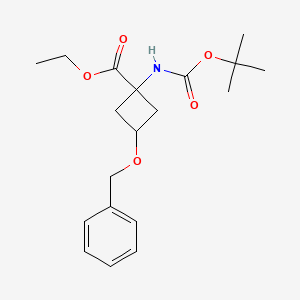
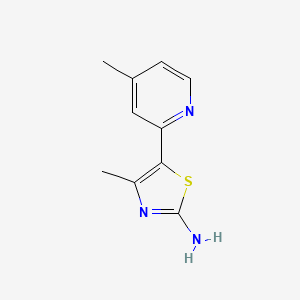

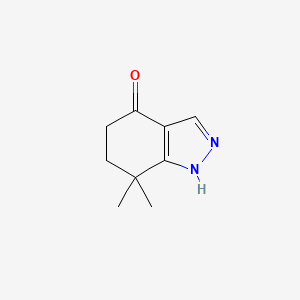
![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
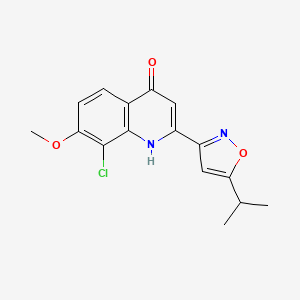
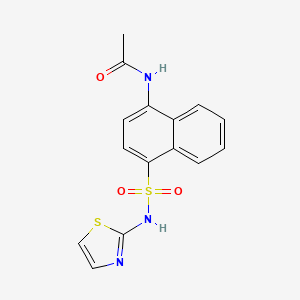
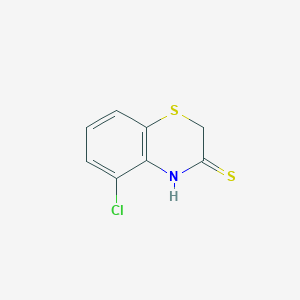
![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)
